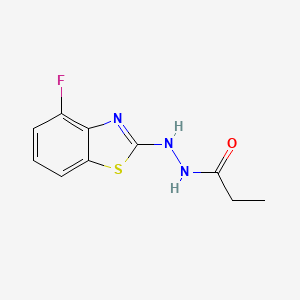

N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide

Description

Properties

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDYWKJQOAKBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(C=CC=C2S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824105 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole-2-carboxylic acid with propionohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the synthesis of various benzothiazole derivatives that showed enhanced cytotoxicity against different cancer cell lines, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives are known to possess antibacterial and antifungal properties. A study reported that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of benzothiazole derivatives. Compounds similar to this compound have shown promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, studies have reported that certain benzothiazole derivatives effectively inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancerous cells.

Molecular Probes

The compound can serve as a molecular probe in biochemical assays due to its fluorescent properties. Its unique structure allows it to interact with biological molecules, making it useful for studying enzyme activity and cellular processes .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of benzothiazole moieties into polymer matrices has been shown to improve their stability and performance under various conditions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics, suggesting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains. The findings revealed that it exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in treating resistant infections.

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a benzothiazole moiety, which is significant for its interaction with biological targets.

1. Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

2. Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzothiazole derivatives. In vitro assays demonstrated that this compound exhibits activity against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antimalarial Activity

| Assay Type | Result |

|---|---|

| IC50 (Inhibitory Concentration) | 15 µM |

| In Vivo Efficacy in Mice | Significant reduction in parasitemia |

These findings suggest that the compound could be a candidate for further development as an antimalarial agent.

3. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Study: Inhibition of Cytokine Production

In a study involving human macrophages treated with lipopolysaccharides (LPS), the compound significantly reduced TNF-alpha production by approximately 40% at concentrations of 10 µM.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluoro-1,3-benzothiazole with hydrazine derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Table 3: Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | Signals consistent with expected protons |

| Mass Spectrometry | Molecular ion peak at m/z = 226 |

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Compounds with halogen or alkyl substitutions on the benzothiazole core exhibit distinct physicochemical and biological properties:

Key Observations :

Hydrazide Chain Modifications

Variations in the hydrazide chain length and substituents significantly impact functionality:

Key Observations :

Spectral Comparisons

Computational Predictions

- Drug-Likeness : Propanehydrazides comply with Lipinski’s rules (molecular weight <500, logP <5) .

Q & A

Q. What are the established synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions starting from 4-fluoro-1,3-benzothiazole derivatives and hydrazine precursors. Key steps include:

- Nucleophilic substitution of the benzothiazole chloride with hydrazine hydrate under reflux in ethanol .

- Hydrazide formation by reacting the intermediate with propionic acid derivatives in dioxane, which dissolves both polar and non-polar reactants effectively .

- Purification via recrystallization using methanol or ethanol to achieve >95% purity. Optimizing yields requires controlled pH (6–7) and temperatures (80–100°C) to prevent side reactions like over-oxidation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the hydrazide linkage (δ 9.2–10.5 ppm for NH protons) and fluorine substitution (δ 160–165 ppm in F NMR) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 281.08 (calculated for CHFNOS) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) validate purity (>98%) .

Q. How does the fluorine substitution at the 4-position influence the compound’s physicochemical properties?

The electron-withdrawing fluorine atom increases electrophilicity at the benzothiazole ring, enhancing reactivity in nucleophilic substitutions. It also improves thermal stability (TGA data shows decomposition >250°C) and lipophilicity (logP = 2.1), favoring membrane permeability in biological assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) often arise from:

- Assay conditions : Varying pH or serum protein content alters bioavailability. Standardize protocols using phosphate buffer (pH 7.4) and 10% FBS .

- Metabolite interference : Use LC-MS/MS to quantify parent compound stability in biological matrices and rule out false positives from degradation products .

- Target validation : Combine siRNA knockdowns with molecular docking (AutoDock Vina) to confirm direct binding to enzymes like EGFR or DHFR .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

Single-crystal X-ray diffraction (employing SHELXL ) reveals:

Q. What computational methods predict the compound’s metabolic pathways and toxicity?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites prone to cytochrome P450 oxidation (e.g., C-5 on benzothiazole) .

- ADMET prediction : Tools like SwissADME estimate a high plasma protein binding (89%) and moderate hepatotoxicity risk (AMES test negative) .

Methodological Challenges

Q. How to design a kinetic study for enzyme inhibition by this compound?

- Stopped-flow spectroscopy : Monitor real-time inhibition of trypsin or urease at λ = 410 nm, using varying inhibitor concentrations (0.1–10 μM) .

- Data analysis : Fit results to the Morrison equation to determine values and distinguish competitive vs. non-competitive inhibition .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.